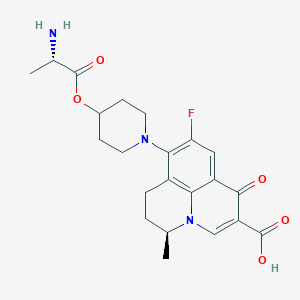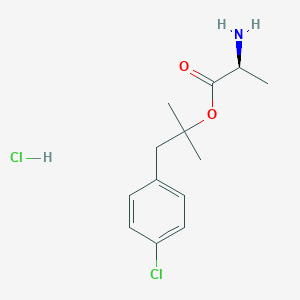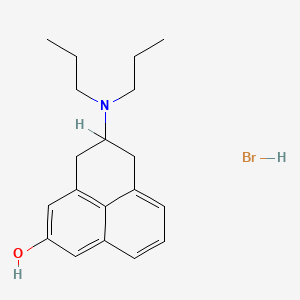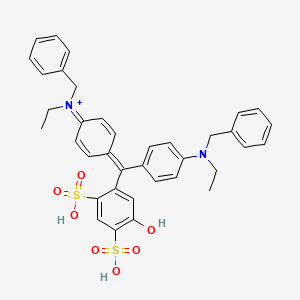
C.I. Acid Blue 5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alphazurine A is a blue dye.
Applications De Recherche Scientifique
Decolorization and Treatment Processes :
- C.I. Acid Blue 5 has been studied extensively for its decolorization through various treatment processes. For instance, Khataee et al. (2014) explored the effectiveness of photoelectro-Fenton process in a recirculating system for treating C.I. Acid Blue 5 solution, demonstrating significant decolorization efficiency under specific conditions (Khataee et al., 2014).
- Ghodbane and Hamdaoui (2010) investigated the decolorization of C.I. Acid Blue 25, a related dye, using advanced oxidation processes like direct UV irradiation, UV/H2O2, and UV/Fe(II), which showed effective decolorization in aqueous solutions (Ghodbane & Hamdaoui, 2010).
Adsorption and Sorption Behavior :
- The adsorption behavior of dyes, including those similar to C.I. Acid Blue 5, on various substrates has been a subject of research. Liu et al. (2001) assessed the adsorption behavior of several dyes on natural sediment, providing insights into the environmental interaction of these compounds (Liu et al., 2001).
Manufacture and Process Improvement :
- Research by Ghaieni et al. (2008) introduced a new method for the manufacture of C.I. Acid Blue 78, which has implications for similar acid dyes including C.I. Acid Blue 5. This method focuses on improved yield and quality in the production process (Ghaieni et al., 2008).
Biodegradation Studies :
- The potential for biodegradation of dyes similar to C.I. Acid Blue 5 has been explored. Torbati et al. (2015) conducted a study on the biodegradation of C.I. Acid Blue 92 by Nasturtium officinale, indicating a direction for ecological dye removal methods (Torbati et al., 2015).
Photodegradation and Oxidation Studies :
- Research on the photodegradation and oxidation of triarylmethane dyes, which are similar to C.I. Acid Blue 5, has been conducted by Brezová et al. (2004). This study provides insights into the degradation pathways and reactive species produced during irradiation of these dyes (Brezová et al., 2004).
Advanced Oxidation Processes :
- Shen et al. (2017) applied a coupled O3/Fenton process to study the degradation efficiency of anthraquinone dyes like C.I. Acid Blue 80, which can be relevant for understanding the degradation of C.I. Acid Blue 5 (Shen et al., 2017).
Propriétés
Numéro CAS |
3374-30-9 |
|---|---|
Nom du produit |
C.I. Acid Blue 5 |
Formule moléculaire |
C74H70CaN4O14S4 |
Poids moléculaire |
685.8 g/mol |
Nom IUPAC |
benzyl-[4-[[4-[benzyl(ethyl)amino]phenyl]-(5-hydroxy-2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-ethylazanium |
InChI |
InChI=1S/C37H36N2O7S2/c1-3-38(25-27-11-7-5-8-12-27)31-19-15-29(16-20-31)37(33-23-34(40)36(48(44,45)46)24-35(33)47(41,42)43)30-17-21-32(22-18-30)39(4-2)26-28-13-9-6-10-14-28/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46)/p+1 |
Clé InChI |
IKTWUFDSDVXCHN-UHFFFAOYSA-L |
SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)O)S(=O)(=O)O)O |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=CC(=C(C=C5S(=O)(=O)O)S(=O)(=O)O)O |
Apparence |
Solid powder |
Autres numéros CAS |
3374-30-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
alphazurine A alphazurine A, sodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1665188.png)

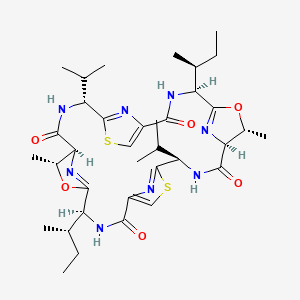
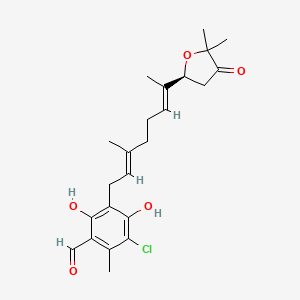
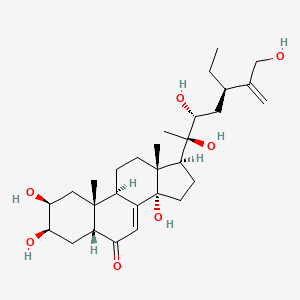
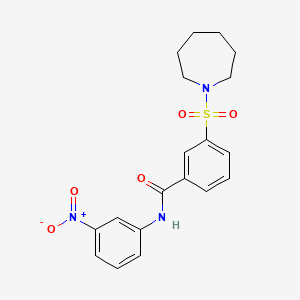
![4,8-dimethyl-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B1665197.png)


![(Z)-7-[(1R,2R,5S)-2-[(E,3R)-4-Fluoro-3-hydroxyoct-1-enyl]-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1665200.png)
